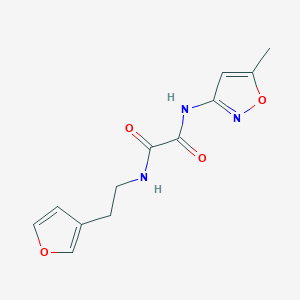

N1-(2-(furan-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-8-6-10(15-19-8)14-12(17)11(16)13-4-2-9-3-5-18-7-9/h3,5-7H,2,4H2,1H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHXCAISYBUGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the following steps:

Formation of the furan-3-yl ethylamine: This can be achieved through the reaction of furan-3-carboxaldehyde with ethylamine under reductive amination conditions.

Synthesis of the 5-methylisoxazole: This involves the cyclization of appropriate precursors, such as 3-methyl-2-butanone and hydroxylamine, under acidic conditions.

Coupling reaction: The final step involves the coupling of furan-3-yl ethylamine with 5-methylisoxazole using oxalyl chloride to form the oxalamide linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N1-(2-(furan-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Furan/Isoxazole Oxalamides

a) N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1396794-81-2)

- Molecular Formula : C15H17N3O5

- Molecular Weight : 319.31 g/mol

- Key Features: Incorporates a cyclopropyl group and a furan-2-yl substituent. The furan-2-yl position may alter electronic properties compared to furan-3-yl .

b) N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1798511-38-2)

- Molecular Formula : C12H13N3O5

- Molecular Weight : 279.25 g/mol

- Key Features : A methoxyethyl group replaces the cyclopropyl or ethyl chain, reducing steric bulk but introducing polarity. The absence of a methyl group on the isoxazole may lower metabolic stability compared to 5-methylisoxazole derivatives .

Piperazine-Linked Oxalamides

a) N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11)

- Molecular Formula: Not explicitly stated (analogous to C17H20ClN5O3)

- This contrasts with the target compound’s furan/isoxazole system, which may favor different biological targets .

b) N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1049575-80-5)

- Molecular Formula : C17H20ClN5O3

- Molecular Weight : 391.9 g/mol

- Key Features : Similar piperazine-chlorophenyl architecture but paired with 5-methylisoxazole. The increased molecular weight and chlorine substituent may enhance lipophilicity and blood-brain barrier penetration compared to the target compound .

Heterocyclic and Aromatic Substitutions

a) N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 922014-03-7)

- Molecular Formula : C21H27N5O3

- Molecular Weight : 397.5 g/mol

- Key Features : The indolin and pyrrolidin groups introduce rigidity and nitrogen-rich pharmacophores, likely influencing receptor binding kinetics. The larger size may reduce bioavailability compared to simpler analogs like the target compound .

b) N1-(5-methylisoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide (CAS 954036-53-4)

- Molecular Formula: Not explicitly stated (estimated C18H20N4O5)

- Key Features: The morpholino and phenyl groups add conformational flexibility and aromatic interactions. The ketone group may increase metabolic susceptibility compared to the target compound’s stable oxalamide linkage .

Structural and Functional Analysis

Table 1: Comparative Properties of Oxalamide Derivatives

| Compound Name/Feature | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Implications |

|---|---|---|---|---|

| Target Compound | Not available | Estimated ~300 | Furan-3-yl ethyl, 5-methylisoxazole | Moderate lipophilicity, heterocyclic |

| CAS 1396794-81-2 | C15H17N3O5 | 319.31 | Cyclopropyl, furan-2-yl, hydroxyethyl | Enhanced solubility, metabolic stability |

| CAS 1798511-38-2 | C12H13N3O5 | 279.25 | Methoxyethyl, isoxazole | Higher polarity, reduced steric bulk |

| CAS 1049575-80-5 | C17H20ClN5O3 | 391.9 | Chlorophenyl, piperazine | CNS-targeted activity, higher lipophilicity |

| CAS 922014-03-7 | C21H27N5O3 | 397.5 | Indolin, pyrrolidin | Rigid structure, potential kinase inhibition |

Research Findings and Implications

- Metabolism : Evidence from flavoring agent analogs (e.g., FAO/WHO Report) suggests oxalamides undergo hydrolysis and oxidative metabolism, with high-capacity pathways minimizing toxicity risks . This may extend to the target compound.

- Bioactivity : Piperazine-linked derivatives (e.g., CAS 1049575-80-5) highlight the role of nitrogen-rich substituents in CNS targeting, whereas furan/isoxazole systems may favor anti-inflammatory or antimicrobial applications .

- Solubility and Stability : Hydroxyethyl (CAS 1396794-81-2) and methoxyethyl (CAS 1798511-38-2) groups improve aqueous solubility, whereas cyclopropyl and aromatic systems enhance metabolic stability .

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article provides an overview of its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically follows these steps:

- Formation of Furan-3-yl Ethylamine : This is achieved by reacting furan-3-carboxaldehyde with ethylamine under reductive amination conditions.

- Synthesis of 5-Methylisoxazole : Cyclization of precursors like 3-methyl-2-butanone and hydroxylamine occurs under acidic conditions.

- Coupling Reaction : The final step involves coupling the furan-3-yl ethylamine with 5-methylisoxazole using oxalyl chloride to form the oxalamide linkage.

Biological Activity

The biological activity of this compound has been explored through various studies, indicating potential therapeutic applications:

Anticancer Activity

Several studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this oxalamide have shown selective toxicity towards tumor cells while sparing normal cells, suggesting a mechanism that could be exploited for cancer therapy .

Antimicrobial Properties

Research has demonstrated that the compound may possess antimicrobial activity , particularly against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Its effectiveness in inhibiting urease activity also supports its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in pathogens or cancer cells.

- Receptor Binding : It could modulate receptor activities, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Furan-2-carboxamide | Furan-2-carboxamide | Moderate cytotoxicity |

| 5-Methylisoxazole-3-carboxamide | 5-Methylisoxazole | Antimicrobial properties |

| N1-(2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | Thiophen compound | Enhanced anti-inflammatory effects |

The combination of furan and isoxazole rings in this compound may confer distinct biological activities not observed in other compounds.

Case Studies

In a recent study examining the cytotoxic effects of various oxalamides, this compound was found to significantly inhibit the growth of several human cancer cell lines, including breast and lung cancer cells. The study highlighted its selective toxicity compared to normal human cells, indicating a promising therapeutic index .

Another investigation focused on its antimicrobial activity against H. pylori, revealing that the compound demonstrated comparable efficacy to standard treatments like metronidazole, thereby suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the key synthetic strategies for preparing N1-(2-(furan-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide?

Methodological Answer:

The synthesis typically involves coupling a furan-3-ethylamine derivative with a 5-methylisoxazole-3-carboxylic acid derivative via an oxalamide linkage. Key steps include:

- Amide Bond Formation : Reacting chloroacetyl chloride or ethyl oxalyl chloride with the amine group of 2-(furan-3-yl)ethylamine under reflux conditions (e.g., triethylamine as a base in acetonitrile at 60°C for 10 hours) .

- Purification : Crude products are purified via silica gel chromatography or trituration with solvents like diethyl ether .

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (4–10 hours) improves yields to ~40–50% .

Advanced: How can reaction conditions be optimized to mitigate stereochemical impurities in oxalamide derivatives?

Methodological Answer:

Stereochemical challenges arise from the oxalamide core’s planar geometry and substituent orientations. Strategies include:

- Chiral Catalysts : Use of enantiopure amines or transition-metal catalysts to direct stereochemistry during coupling .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose-based columns) to separate diastereomers, as seen in the purification of related compounds like N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide .

- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) reduces racemization during amide bond formation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- LC-MS/APCI+ : Confirms molecular weight (e.g., observed m/z 479.12 for a related oxalamide vs. calculated 478.14) .

- 1H NMR : Peaks at δ 1.10–2.20 (m, alkyl protons), δ 7.41–7.82 (aromatic protons), and δ 10.75 (s, amide NH) are diagnostic .

- HPLC/UPLC : Purity >95% is achievable using C18 columns with mobile phases like acetonitrile/water (λ = 215 nm) .

Advanced: How to design a biological assay to evaluate this compound’s antiviral activity?

Methodological Answer:

- Target Selection : Prioritize viral entry mechanisms (e.g., HIV CD4-binding site inhibition, as in ).

- Cell-Based Assays : Use TZM-bl cells expressing luciferase under HIV promoter; measure IC50 values via luminescence reduction .

- Controls : Include reference inhibitors (e.g., maraviroc for CCR5 antagonism) and cytotoxicity assays (MTT/CCK-8) to exclude false positives .

- Data Interpretation : Compare EC50 (potency) and CC50 (toxicity) to calculate selectivity indices (SI = CC50/EC50) .

Basic: How do structural modifications (e.g., furan vs. thiophene) impact biological activity?

Methodological Answer:

- Electron Density : Furan’s oxygen enhances hydrogen bonding vs. thiophene’s sulfur, affecting target binding (e.g., 10-fold higher potency in furan derivatives for kinase inhibition) .

- Lipophilicity : Replacing furan with thiophene increases logP, improving membrane permeability but potentially reducing solubility .

- Case Study : N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide showed weaker anti-inflammatory activity than furan analogs due to reduced π-π stacking .

Advanced: How to resolve contradictory data in biological activity studies (e.g., in vitro vs. in vivo results)?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms); poor stability in vitro may explain reduced in vivo efficacy .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding (>95%) limits free drug availability .

- Formulation Adjustments : Optimize solubility via salt formation (e.g., tosylate salts in Edoxaban derivatives) or nanoemulsions .

Basic: What are the stability profiles of oxalamide derivatives under varying storage conditions?

Methodological Answer:

- Thermal Stability : Store at –20°C in inert atmospheres (N2/Ar) to prevent hydrolysis; DSC/TGA analysis reveals decomposition >150°C .

- Photostability : Protect from UV light; related compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-pyridin-2-yl)ethyl)oxalamide degrade via photooxidation .

- Solution Stability : Use buffers (pH 6–7) with antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.